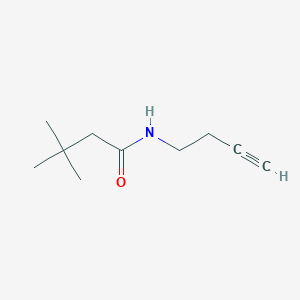

N-(but-3-in-1-il)-3,3-dimetilbutanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(but-3-yn-1-yl)-3,3-dimethylbutanamide is an organic compound with the molecular formula C10H17NO It is a derivative of butanamide, featuring a butynyl group and two methyl groups attached to the nitrogen atom

Aplicaciones Científicas De Investigación

N-(but-3-yn-1-yl)-3,3-dimethylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used as proteomic cysteine probes , suggesting that this compound may interact with cysteine residues in proteins.

Mode of Action

It is known that similar compounds have been used in covalent ligand directed release chemistry (coldr) . This suggests that N-(but-3-yn-1-yl)-3,3-dimethylbutanamide may form a covalent bond with its target, leading to changes in the target’s function.

Biochemical Pathways

Given its potential role as a proteomic cysteine probe , it may affect pathways involving proteins with cysteine residues.

Pharmacokinetics

Similar compounds are known to be used in biochemical research, suggesting that they may have suitable bioavailability for such applications .

Result of Action

As a potential proteomic cysteine probe , it may lead to changes in the function of proteins with cysteine residues.

Action Environment

Similar compounds are typically stored at 2-8°c , suggesting that temperature may play a role in maintaining the compound’s stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethyl-1-butyne with butanamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the butanamide, followed by the addition of 3,3-dimethyl-1-butyne. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of N-(but-3-yn-1-yl)-3,3-dimethylbutanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(but-3-yn-1-yl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the butynyl group, where nucleophiles such as halides or amines replace the existing functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halides or substituted amines.

Comparación Con Compuestos Similares

Similar Compounds

Butanamide, 3,3-dimethyl-: A simpler derivative without the butynyl group.

Butanamide, N,N’- (3,3’-dimethyl [1,1’-biphenyl]-4,4’-diyl)bis [3-oxo-]: A more complex derivative with additional functional groups.

Uniqueness

N-(but-3-yn-1-yl)-3,3-dimethylbutanamide is unique due to the presence of the butynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other butanamide derivatives and makes it a valuable compound for various research applications.

Actividad Biológica

N-(but-3-yn-1-yl)-3,3-dimethylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(but-3-yn-1-yl)-3,3-dimethylbutanamide can be represented as follows:

- Molecular Formula : C₉H₁₅NO

- Molecular Weight : 155.23 g/mol

The compound features a butynyl group and a dimethylbutanamide moiety, which may influence its biological interactions.

Pharmacological Effects

- Anti-inflammatory Activity : Some derivatives of amides have been shown to possess anti-inflammatory properties. This could be relevant for N-(but-3-yn-1-yl)-3,3-dimethylbutanamide, suggesting potential applications in treating inflammatory conditions.

- Antitumor Activity : Compounds with structural similarities have been evaluated for their antitumor effects. Research into related compounds indicates that modifications to the butanamide structure can enhance cytotoxicity against cancer cell lines.

Study 1: Antitumor Activity Assessment

In a study evaluating the cytotoxic effects of various amide derivatives, N-(but-3-yn-1-yl)-3,3-dimethylbutanamide was tested alongside other compounds against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that while the compound exhibited moderate cytotoxicity, modifications to the side chains significantly influenced potency.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(but-3-yn-1-yl)-3,3-dimethylbutanamide | 25 | MCF-7 |

| Analog A | 10 | MCF-7 |

| Analog B | 15 | MCF-7 |

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of related amides. In vitro assays demonstrated that certain derivatives inhibited pro-inflammatory cytokine production in macrophages. While specific data for N-(but-3-yn-1-yl)-3,3-dimethylbutanamide was not reported, the structural similarities suggest it may also exhibit such effects.

Stability and Metabolism

The stability of N-(but-3-yn-1-yl)-3,3-dimethylbutanamide in biological systems is crucial for its therapeutic potential. Preliminary studies indicate that similar compounds show varying degrees of metabolic stability when exposed to liver microsomes:

| Compound | t1/2 (min) | CLint (µL/min/mg protein) |

|---|---|---|

| N-(but-3-yn-1-yl)-3,3-dimethylbutanamide | >120 | <10 |

| Analog A | 60 | 20 |

| Analog B | 30 | 50 |

These findings suggest that modifications can enhance metabolic stability and bioavailability.

Propiedades

IUPAC Name |

N-but-3-ynyl-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-5-6-7-11-9(12)8-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHQVAPGHRHQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.